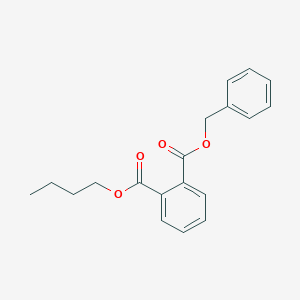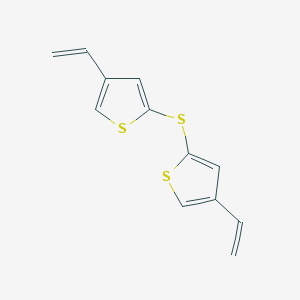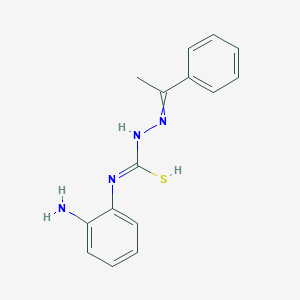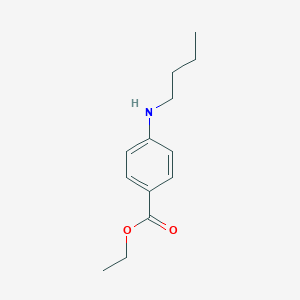
N-methyl-N-(phosphonomethyl)glycine
Übersicht
Beschreibung
N-methyl-N-(phosphonomethyl)glycine, also known as Glyphosate, is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .
Synthesis Analysis
The synthesis of N-methyl-N-(phosphonomethyl)glycine involves reacting sarcosine with formaldehyde and a source of H3PO3, such as PCl3. The resulting compound is then oxidized in the presence of a platinum catalyst and oxygen to produce glyphosate.Molecular Structure Analysis
The molecular formula of N-methyl-N-(phosphonomethyl)glycine is (HO)2P(O)CH2NHCH2CO2H . Its molecular weight is 169.07 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of N-methyl-N-(phosphonomethyl)glycine includes the reaction of sarcosine with formaldehyde and a source of H3PO3. The resulting compound is then oxidized to produce glyphosate.Physical And Chemical Properties Analysis
N-methyl-N-(phosphonomethyl)glycine is a powder that decomposes at 230 °C . Its SMILES string is OC(=O)CNCP(O)(O)=O .Wissenschaftliche Forschungsanwendungen
Soil Microbial Communities
Research indicates that glyphosate can significantly influence soil microbial communities by increasing microbial respiration rates. This suggests that Methyl Glyphosate could be used in studies to understand its effects on soil health and fertility through its interaction with microorganisms .
Fungal Biomass Indicator
Glyphosate has been used as an indicator of fungal biomass in soil, with specific fatty acids like 18:2ω6 serving as markers. This application could extend to Methyl Glyphosate, where it may help in estimating fungal versus bacterial biomass in various soil types .
Earthworm Physiology
Studies have explored the potential changes in earthworm activity and physiology due to glyphosate-based herbicides. Methyl Glyphosate could similarly be applied in research to assess its impact on earthworm biomarker activity and overall soil ecosystem health .
Integrated Pest Management
Glyphosate’s role in integrated pest management is well-documented, particularly its unique carbon–phosphorus (C–P) link contributing to its herbicidal effect. Methyl Glyphosate might be researched for similar uses in pest management strategies .
Vegetation Management
As a non-selective herbicide, glyphosate is widely used for vegetation management in agricultural and non-agricultural settings. The same could apply to Methyl Glyphosate, potentially serving as a tool for controlling unwanted vegetation while studying its environmental impact .
Weed-Management in Agriculture and Forestry
Glyphosate-based herbicides are crucial for weed management in agriculture and forestry. Methyl Glyphosate might also be investigated for its efficacy, pollution minimization, and human health effects within these practices .
Wirkmechanismus
Target of Action
The primary target of Methyl Glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants .
Mode of Action
Methyl Glyphosate acts by inhibiting the EPSPS enzyme . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids . The herbicide’s mode of action is unique and ideal for vegetation management in both agricultural and non-agricultural settings .
Biochemical Pathways
The inhibition of the EPSPS enzyme by Methyl Glyphosate affects the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids, which are precursors to many other essential compounds in plants . The disruption of this pathway leads to multiple phytotoxicity effects, both upstream and downstream from EPSPS, including the loss of plant defenses against pathogens .
Pharmacokinetics
Methyl Glyphosate is poorly absorbed from the gastrointestinal tract and is rapidly and essentially completely excreted . Its persistence in the environment, such as in water and soil systems, is due to its misuse in agricultural regions, which causes its percolation into groundwater via the vertical soil profile .
Result of Action
The result of Methyl Glyphosate’s action is the death of the plant. The disruption of the shikimate pathway leads to a deficiency in the production of essential aromatic amino acids, which in turn impacts various physiological processes in the plant . This includes the loss of plant defenses against pathogens, leading to the plant’s death .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Methyl Glyphosate. The persistence of glyphosate residue in the environment, such as in water and soil systems, endangers many non-target organisms existing in the natural environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[methyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVDYFNFBJGOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337285 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(phosphonomethyl)glycine | |
CAS RN |
24569-83-3 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24569-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)




![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)


